Product packaging for Ditellane(Cat. No.:)

Ditellane

Cat. No.: B1216508
M. Wt: 257.2 g/mol
InChI Key: JVCDLODDVKFSTM-UHFFFAOYSA-N
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Description

Ditellane compounds, characterized by a tellurium-tellurium (Te–Te) bond, serve as versatile precursors in inorganic and materials chemistry research. These reagents are primarily valued for their role in synthesizing metal-chalcogenolate clusters and coordinating with transition metals to form novel complexes. In research settings, this compound derivatives like bis(2-pyridyl)this compound have been used as ligands or building blocks for the construction of heterometallic clusters with sophisticated architectures, such as [Ag4Hg(µ-TeoPy-κTe)3(µ3-TeoPy-κTe)2(µ3-TeoPy-κN,Te)(PPh3)2] . The tellurium atoms within the this compound unit can coordinate to metal centers like Copper (Cu) and Silver (Ag), often leading to the formation of complexes with interesting photophysical properties . Furthermore, technetium(I) complexes with 2,2'-dipyridyl ditelluride have been isolated, highlighting their relevance in the coordination chemistry of a broader range of metals . Some resulting metal complexes derived from this compound precursors have demonstrated functionality as effective photosensitizers in photocatalytic applications, such as enhancing hydrogen evolution from water splitting in titanium dioxide-based systems . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2Te2 B1216508 Ditellane

Properties

Molecular Formula

H2Te2

Molecular Weight

257.2 g/mol

InChI

InChI=1S/H2Te2/c1-2/h1-2H

InChI Key

JVCDLODDVKFSTM-UHFFFAOYSA-N

SMILES

[TeH][TeH]

Canonical SMILES

[TeH][TeH]

Origin of Product

United States

Advanced Synthetic Methodologies for Ditellane and Its Derivatives

Direct Element Combination Approaches

Direct combination of elemental tellurium with organometallic reagents or organic halides can lead to the formation of Te-C bonds, which can subsequently be manipulated to form ditellanes. One historical method involves the insertion of elemental tellurium across a carbon-halogen bond, considered a direct route to bis-alkyltellurium(IV) derivatives. researchgate.net However, this approach often requires further steps to yield the ditellane.

A more direct approach involves the reaction of elemental tellurium with suitable organometallic species. For instance, diaryl ditellurides can be synthesized from aryl halides via halogen-lithium exchange followed by the addition of grey tellurium at low temperatures. This method has been shown to produce diaryl ditellurides in good yields. researchgate.net Similarly, the reaction of aryl lithium acetals with elemental tellurium, followed by air oxidation, can yield diaryl ditellanes. nih.gov

Another variation involves the reaction of organomagnesium halides (Grignard reagents) with elemental tellurium, which can also serve as a route to diaryl ditellurides. nih.gov

Reductive Coupling Strategies for this compound Formation

Reductive coupling is a prominent strategy for constructing the Te-Te bond in ditellanes. This typically involves the reduction of organotellurium halides or other suitable tellurium precursors.

One common reductive coupling method utilizes the reduction of organotellurium trihalides (RTeX₃) or diorganotellurium dihalides (R₂TeX₂) to form ditellanes (R₂Te₂). Reducing agents such as sodium borohydride (B1222165) (NaBH₄) are frequently employed. For example, the reduction of (2-alkoxy-3-phenylpropyl)trihalotellanes with NaBH₄ in a water-THF system yields 1,2-bis(2-alkoxy-3-phenylpropyl)ditellanes. researchgate.net This method has been reported to provide ditellanes in high yields, sometimes near quantitative. arkat-usa.org

Another reductive coupling approach involves the reduction of elemental tellurium with reducing agents like phenyl hydrazine (B178648) in a basic medium (NaOH/DMF), followed by reaction with organohalides to produce dialkyl ditellurides in high yields. researchgate.net

Electrolysis at a tellurium cathode in alkaline solutions can produce ditelluride ions (Te₂²⁻), which are related to the this compound structure. wikipedia.org

Ligand Exchange and Substitution Reactions in this compound Synthesis

Ligand exchange and substitution reactions can be utilized to introduce organic groups onto a pre-existing Te-Te framework or to modify existing this compound structures. While direct synthesis of the Te-Te bond is often achieved through other methods, these reactions are crucial for functionalizing ditellanes and preparing a variety of derivatives.

Nucleophilic substitution of chlorine atoms in trichloro-(2-chloroalkyl)-λ⁴-tellanes with alcohols has been shown to yield trichloro-(2-alkoxyalkyl)-λ⁴-tellanes, which can then be reduced to form bis-(2-alkoxyalkyl)ditellanes. arkat-usa.org This highlights how substitution reactions on tellurium intermediates can be part of a synthetic route to ditellanes.

Organometallic Precursor Routes to this compound Frameworks

Organometallic compounds play a vital role as precursors in the synthesis of ditellanes. Organolithium and organomagnesium reagents, as discussed in the direct element combination section, react with elemental tellurium to form Te-C bonds, leading to this compound precursors. researchgate.netnih.gov

Organotellurium halides, which can be prepared from organometallic reagents and tellurium halides, serve as key intermediates in reductive coupling strategies. researchgate.net The reaction of aryl halides with t-butyllithium followed by the addition of tellurium is an example of using organolithium precursors. researchgate.net

Furthermore, organometallic complexes containing tellurium ligands can potentially be used as precursors for the synthesis of ditellanes through appropriate reactions, although this is often more relevant to the formation of metal-tellurium bonds or complexes rather than the this compound Te-Te bond itself. researchgate.netacs.orgnih.gov

Mechanistic Elucidation of this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing yields and selectivities in this compound synthesis. While detailed mechanistic studies for every this compound synthesis are extensive, some general principles apply.

Many reductive coupling reactions likely proceed through the formation of intermediate organotelluride anions (RTe⁻), which then dimerize to form the Te-Te bond of the this compound (2 RTe⁻ → R₂Te₂ + 2e⁻ or similar processes). researchgate.net The reduction of organotellurium(IV) species to organotellurium(II) or telluride anions is a key step in these pathways.

The insertion of elemental tellurium into C-M or C-X bonds often involves radical or polar mechanisms depending on the reaction conditions and the nature of the organometallic reagent or halide. researchgate.net

In reactions involving tellurium halides, initial addition or insertion steps are often followed by reduction to achieve the lower oxidation state of tellurium in the this compound.

Stereoselective and Regioselective Synthetic Control in this compound Chemistry

Achieving stereoselective and regioselective control in the synthesis of substituted ditellanes is an important aspect of organotellurium chemistry, particularly when dealing with complex organic substituents. Regioselectivity refers to the preference for bond formation at a specific site, while stereoselectivity concerns the preferential formation of one stereoisomer over others. byjus.comyoutube.com

In the synthesis of ditellanes from the reaction of tellurium tetrachloride with alkenes or alkynes, regioselectivity is observed, often following Markovnikov's rule in the initial addition steps. researchgate.netresearchgate.netresearchgate.net Subsequent reduction of the resulting tellurium(IV) adducts can lead to ditellanes.

Stereoselective synthesis of ditellanes containing 2-halovinyl groups has been reported, often based on the anti-addition of tellurium tetrachloride to alkynes, leading to products with specific E- or Z-stereochemistry. researchgate.netresearchgate.netscispace.comresearchgate.net The stereochemistry of the products can be influenced by the reaction conditions, such as the solvent used. researchgate.net

Controlling stereochemistry in this compound synthesis can be challenging due to the flexibility around the Te-Te bond and the potential for isomerization. However, specific synthetic routes and careful control of reaction parameters allow for the preferential formation of certain stereoisomers.

Scalability and Sustainable Synthetic Protocols for this compound Compounds

The scalability and sustainability of synthetic methods are increasingly important considerations in chemical synthesis. While much of the reported synthesis of ditellanes is on a laboratory scale, there is interest in developing methods suitable for larger-scale production and those that minimize environmental impact.

Developing scalable synthetic protocols for ditellanes involves optimizing reaction conditions, using readily available and less toxic reagents, and simplifying work-up procedures. Reductive coupling methods using common reducing agents like sodium borohydride or hydrazine are potentially more scalable than methods relying on highly reactive or specialized reagents. arkat-usa.orgresearchgate.net

Sustainable synthetic protocols aim to reduce waste, energy consumption, and the use of hazardous substances. This could involve exploring solvent-free reactions, using greener solvents, or developing catalytic methods. Some research is exploring greener conditions for the synthesis of related organochalcogenides, which could potentially be adapted for this compound synthesis. molaid.com

Further research is needed to develop highly scalable and sustainable methods for the synthesis of a wide range of this compound derivatives to support their potential applications.

Advanced Spectroscopic and Diffraction Based Characterization Techniques in Ditellane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei within a molecule, offering valuable information about connectivity, symmetry, and dynamics.

Tellurium-125 (¹²⁵Te) NMR Spectroscopy for Ditellane Environments

¹²⁵Te NMR spectroscopy is particularly useful for directly studying the tellurium centers in ditellanes. Due to its nuclear spin of ½ and relatively high natural abundance compared to other tellurium isotopes, ¹²⁵Te is the preferred nucleus for NMR studies of tellurium-containing compounds. huji.ac.il This technique allows for the investigation of the structural, symmetry, and dynamic properties of organotellurium and inorganic tellurium compounds, including transition-metal ditellurides. huji.ac.ilrsc.org

The chemical shift in ¹²⁵Te NMR is highly sensitive to the electronic environment around the tellurium nucleus, providing characteristic signals for different types of tellurium compounds. huji.ac.il Analysis of ¹²⁵Te NMR spectra can also yield coupling constants with other NMR-active nuclei such as ¹H and ¹³C. These coupling constants, such as ¹JTe-C, ²JTe-H, ³JTe-H, ¹JTe-C, ²JTe-C, and ³JTe-C, provide information about the connectivity and spatial arrangement of atoms around the tellurium center. huji.ac.ilarkat-usa.org For instance, direct coupling constants between ¹²⁵Te and the carbon atom of a CH₂ group (¹JTe-C) have been measured for synthesized organotellurium compounds, aiding in structural assignments. arkat-usa.org Solid-state ¹²⁵Te NMR studies have been conducted on transition-metal ditellurides to determine chemical shift tensors and correlate observed shifts with the expected tellurium oxidation state. rsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR for Organic this compound Derivatives

For organic this compound derivatives, ¹H and ¹³C NMR spectroscopy are indispensable techniques for structural assignment and confirmation. arkat-usa.orgrsc.orgcentralasianstudies.org These routine NMR experiments provide fundamental information regarding the number and types of protons and carbon atoms present in the molecule, their connectivity, and their relative spatial arrangements. numberanalytics.comlibretexts.orglibretexts.orgceitec.czsavemyexams.comwikipedia.org

¹H NMR spectra typically exhibit signals spread over a range of about 0 to 12 ppm, with chemical shifts influenced by the electronic environment and neighboring atoms. libretexts.orglibretexts.orgsavemyexams.com ¹³C NMR spectra, while less sensitive than ¹H NMR due to the low natural abundance of ¹³C, offer a wider chemical shift range (up to 200 ppm), which helps in resolving signals for each chemically distinct carbon atom. libretexts.orgceitec.czwikipedia.org Analysis of chemical shifts in both ¹H and ¹³C NMR, along with spin-spin coupling patterns, allows for the determination of the molecular skeleton and the position of substituents. libretexts.orglibretexts.orgsavemyexams.com For organic ditellanes with chiral centers, ¹H and ¹³C NMR can reveal the presence of diastereomers, which may exhibit different signals in their spectra. arkat-usa.org

Multi-dimensional NMR Techniques for Structural Elucidation

In cases of complex this compound structures or when dealing with overlapping signals in one-dimensional NMR spectra, multi-dimensional NMR techniques are employed for more detailed structural elucidation. numberanalytics.comnih.govweebly.comethz.ch These techniques spread the NMR signals into two or three dimensions, providing enhanced resolution and the ability to correlate signals from different nuclei or through bonds and space. numberanalytics.comweebly.com

Common multi-dimensional NMR experiments used in organic and organometallic chemistry, applicable to ditellanes, include:

Correlation Spectroscopy (COSY): Reveals correlations between protons that are coupled to each other through bonds. weebly.comethz.chipb.ptufrgs.br

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): Establish correlations between protons and the carbons (or other heteronuclei like ¹²⁵Te) directly bonded to them (¹J couplings). weebly.comethz.chipb.ptufrgs.br

Heteronuclear Multiple Bond Correlation (HMBC): Identifies correlations between protons and carbons (or other heteronuclei) that are separated by two or more bonds (²J and ³J couplings). weebly.comethz.chipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provide information about the spatial proximity of nuclei, even if they are not directly bonded, which is crucial for determining molecular conformation. weebly.comethz.chufrgs.br

By utilizing these multi-dimensional techniques, researchers can overcome spectral congestion and unambiguously assign NMR signals, leading to a more complete understanding of the complex structures of ditellanes. numberanalytics.comweebly.com

Vibrational Spectroscopy (Infrared and Raman) Analysis of Te-Te Bonds

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations within a compound, including the stretching and bending modes of specific bonds like the Te-Te bond in ditellanes. huji.ac.ilarkat-usa.orgpurdue.edunsf.govnorthwestern.eduarxiv.org

Assignment of Characteristic Vibrational Modes

Molecular bonds vibrate at characteristic frequencies that are dependent on the bond strength (force constant) and the masses of the bonded atoms. cornell.edutanta.edu.eg These vibrations can be observed as absorption bands in IR spectra or scattering peaks in Raman spectra. tanta.edu.eglibretexts.orgspecac.comrsc.org The Te-Te bond, being a relatively heavy bond, is expected to have vibrational modes at lower frequencies compared to bonds involving lighter atoms.

Assigning specific vibrational modes to observed peaks in IR and Raman spectra often involves comparing experimental data with theoretical calculations and considering the molecular symmetry. uni-siegen.deuni-muenchen.deresearchgate.netlibretexts.orgucas.ac.cn For ditellanes, characteristic Raman bands associated with Te-Te vibrations have been identified. purdue.eduarxiv.orgresearchgate.netresearchgate.net For instance, studies on elemental tellurium, which contains Te-Te bonds in its helical chains, show prominent Raman bands around 124 and 144 cm⁻¹, corresponding to A₁ and E₂ vibrational modes, respectively. researchgate.net While these are for elemental tellurium, they provide a reference for the expected range of Te-Te stretching vibrations in ditellanes. Raman spectroscopy is often considered the preferred vibrational spectroscopic method for the routine examination of organotellurium compounds due to the excellent quality of the spectra obtained. researchgate.net

Here is a table summarizing typical vibrational frequency ranges for various bonds, including the Te-Te bond:

BondApproximate Force Constant (N cm⁻¹)Approximate Bond OrderTypical Vibrational Frequency Range (cm⁻¹)
C-H~512800-3300
C=O~1221650-1780
Te-Te1.7 cornell.edu1.7 cornell.edu~120-150 (from elemental Te) researchgate.netresearchgate.net

Note: The Te-Te frequency range is an approximation based on elemental tellurium and can vary depending on the specific this compound compound and its molecular environment.

Resonance Raman Studies for Electronic Structure Insights

Resonance Raman spectroscopy is a specialized technique where the excitation laser wavelength is tuned to be in resonance with an electronic transition of the molecule. semi.ac.cnedinst.com This resonance leads to a significant enhancement (up to 10⁶ times) of the Raman signals of those vibrational modes that are coupled to the electronic transition. semi.ac.cnedinst.comspectroscopyonline.com This selective enhancement makes resonance Raman particularly useful for studying the vibrational properties of specific chromophores within a molecule and gaining insights into the nature of excited electronic states. northwestern.edusemi.ac.cnedinst.com

For ditellanes, resonance Raman studies can provide valuable information about the electronic transitions involving the Te-Te bond and how these transitions are coupled to specific molecular vibrations. By analyzing the enhanced vibrational modes and their intensities under resonant conditions, researchers can infer details about the electronic structure, particularly the character of the excited states. northwestern.edu This technique can be used to probe electronic delocalization and the nature of bonding interactions within the this compound moiety. The appearance of overtones and combination tones in resonance Raman spectra, which are often absent in normal Raman spectra, can provide further details about the anharmonicity of the vibrations and the potential energy surface of the excited state. semi.ac.cnspectroscopyonline.com

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) is a primary technique for characterizing crystalline solids, providing information on crystal structure, unit cell dimensions, and atomic arrangement. bris.ac.ukcarleton.edumalvernpanalytical.com For this compound compounds, XRD is essential for understanding how molecules pack in the solid state and for determining precise bond parameters. researchgate.netrsc.orgdntb.gov.uaresearchgate.netresearchgate.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that yields detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic positions. carleton.eduuhu-ciqso.esuwaterloo.ca This method requires a suitable single crystal of the this compound compound. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, researchers can determine the precise three-dimensional structure of the molecule in the solid state. carleton.edumdpi.com SC-XRD has been utilized in the structural characterization of various this compound derivatives and their coordination complexes. researchgate.netrsc.orgdntb.gov.uaresearchgate.net

Powder X-ray Diffraction for Bulk Structural Characterization

Powder X-ray diffraction (PXRD) is an analytical technique used for phase identification and structural characterization of crystalline materials in powder or microcrystalline form. carleton.eduwikipedia.org Unlike SC-XRD, PXRD analyzes a bulk sample composed of many small crystals with random orientations. carleton.eduresearchgate.net The resulting diffraction pattern, a plot of intensity versus the scattering angle (2θ), is a unique fingerprint of the crystalline phases present in the sample. carleton.edumalvernpanalytical.com PXRD is useful for identifying known this compound compounds by comparing their patterns to reference databases and for assessing the crystallinity and purity of a sample. carleton.edumalvernpanalytical.com While it provides less detailed structural information than SC-XRD, PXRD is valuable for characterizing polycrystalline this compound samples and studying phase transitions. carleton.eduwikipedia.orgdti.dk

Elucidation of Te-Te Bond Lengths and Angles

A critical application of X-ray diffraction in this compound research is the precise determination of the tellurium-tellurium (Te-Te) bond length and associated bond angles. These parameters are fundamental to understanding the bonding and electronic structure of this compound compounds. Theoretical studies on hydrogen ditelluride (H₂Te₂) predict a Te-Te bond length of 2.879 Å and an H-Te-Te angle of 94.93°. wikipedia.org Experimental X-ray diffraction studies on various organoditellanes and their complexes have provided empirical Te-Te bond lengths, which can vary depending on the molecular environment and coordination. scispace.comresearchgate.net These experimental values are crucial for validating theoretical calculations and understanding the factors that influence the Te-Te bond characteristics. The Te-Te bond length in diphenyl ditelluride (Ph₂Te₂) has also been a subject of theoretical investigation. researchgate.net

Here is a table summarizing some reported Te-Te bond lengths:

Compound/SystemTe-Te Bond Length (Å)MethodSource
Hydrogen ditelluride (H₂Te₂) (predicted)2.879Theoretical Calculation wikipedia.org
Ph₂Te₂ (calculated)Varied based on functionalDFT Calculation researchgate.net
LGa reacted with Ph₂Te₂2.5929(4)X-ray Diffraction scispace.com

Mass Spectrometry (MS) in this compound Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to identify compounds, determine their molecular weight, and gain structural information through the analysis of gas-phase ions. cbi-toulouse.fr For this compound compounds, MS is a valuable tool for confirming synthesis products and investigating their fragmentation pathways. researchgate.netrsc.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge ratio (m/z) measurements, typically with accuracy in the millimass unit range or better. This precision allows for the determination of the elemental composition and confirmation of the molecular formula of a compound. sci-hub.seuni-saarland.deufsc.brethz.ch For this compound compounds, HRMS is essential to distinguish between compounds with similar nominal masses but different elemental compositions, providing strong evidence for the identity of the synthesized product. sci-hub.seuni-saarland.deufsc.brethz.ch The molecular ion peak in the HRMS spectrum corresponds to the intact molecule, providing its accurate mass. savemyexams.comwhitman.edu

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, once molecules are ionized, they can fragment into smaller ions and neutral species. savemyexams.comlibretexts.orguni-saarland.de The pattern of these fragment ions, known as the fragmentation pattern, is characteristic of the compound's structure. savemyexams.comlibretexts.org By analyzing the m/z values and relative intensities of the fragment peaks, researchers can deduce structural information about the molecule. savemyexams.comlibretexts.org For this compound compounds, fragmentation can involve the cleavage of the Te-Te bond or bonds between tellurium and other atoms. scispace.com Understanding these fragmentation pathways can provide insights into the stability of different bonds within the molecule and help confirm the presence of specific functional groups or structural motifs. whitman.edulibretexts.org While specific fragmentation patterns for simple ditellanes like H₂Te₂ were not detailed in the search results, the principle of fragmentation analysis applies to this compound derivatives, where the cleavage of bonds, including the Te-Te bond, would yield characteristic fragments observed in the mass spectrum. scispace.comwhitman.edu

Computational and Theoretical Investigations of Ditellane Systems

Quantum Chemical Approaches to Te-Te Bonding and Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and predicting the ground state geometries and energies of molecules. mdpi.comnih.govwikipedia.orgmdpi.com DFT calculations aim to determine the most stable arrangement of atoms in a molecule by minimizing the total energy. stackexchange.comfu-berlin.de This involves iteratively adjusting the atomic coordinates until the forces on all atoms are below a certain threshold. fu-berlin.de

For ditellanes, DFT has been employed to optimize molecular structures and calculate key geometric parameters, such as Te-Te bond lengths and dihedral angles. Studies on organoditellanes, such as bis(5-trifluoromethyl-2-pyridyl)ditellane and diphenyl ditelluride, have utilized DFT to determine their equilibrium geometries. mdpi.comresearchgate.net For instance, the solid-state structure of bis(5-trifluoromethyl-2-pyridyl)this compound determined by X-ray crystallography shows a Te-Te bond length of 2.689(2) Å and C-Te-Te angles close to 100°. mdpi.com Gas-phase optimized geometries obtained from DFT calculations have been reported to match experimental geometries well for the organic parts of molecules, with slightly larger deviations around the heavier tellurium atoms. mdpi.com

The choice of functional in DFT calculations can influence the results, and various functionals, including B3LYP and PBE0, have been applied in studies involving tellurium compounds. mdpi.commdpi.comacs.org DFT calculations on diphenyl ditelluride (Ph₂Te₂) have explored different conformers, finding that the energy differences between open and closed structures are relatively small, depending on the functional used. researchgate.net Scalar relativistic effects are often included in these calculations to improve accuracy for systems containing heavy elements like tellurium. researchgate.net

Compound Te-Te Bond Length (Å) (Experimental) Te-Te Bond Length (Å) (Calculated, DFT) C-Te-Te Angle (°) (Experimental)
Bis(5-trifluoromethyl-2-pyridyl)this compound 2.689(2) - 99.83(6), 100.05(6)
Diphenyl ditelluride (Open conformer) - ~2.87-2.91 (varies with functional) -
Diphenyl ditelluride (Closed conformer) - ~2.87-2.91 (varies with functional) -
Hydrogen ditelluride (H₂Te₂) - 2.879 wikipedia.org 94.93 wikipedia.org

Note: Calculated values for diphenyl ditelluride are approximate ranges observed across different DFT functionals. Experimental data for diphenyl ditelluride bond lengths were not explicitly found in the provided snippets.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Ab initio quantum chemistry methods are a class of computational techniques that derive from first principles, using only fundamental physical constants and the number and positions of electrons and nuclei as input. wikipedia.org These methods aim to solve the electronic Schrödinger equation to predict various molecular properties, including electron densities, energies, and molecular structures, often with higher accuracy than empirical or semi-empirical methods. wikipedia.org

Common ab initio methods include Hartree-Fock (HF) theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CCSD(T)). wikipedia.orgmdpi.comuol.de These methods systematically account for electron correlation, which is crucial for accurately describing chemical bonding and electronic structure, particularly in systems with multiple bonds or lone pairs.

While DFT is often favored for larger systems due to its computational efficiency, ab initio methods are valuable for obtaining highly accurate electronic structure predictions for smaller or model this compound systems. For example, MP2 ab initio calculations have been mentioned in the context of investigating the electronic structure of a charge-transfer complex involving a this compound. researchgate.net High-level ab initio methods have also been applied to study the electronic structures of ground and excited states in systems containing heavy elements, highlighting their capability for accurate predictions when core electron correlation and relativistic effects are considered. mdpi.comuol.de

Molecular Orbital (MO) Analysis and Frontier Orbital Theory in this compound Reactivity

Frontier Molecular Orbital (FMO) theory, a concept derived from MO theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comiqce.jp These frontier orbitals are particularly important in determining the reactivity of a molecule, as they are the orbitals most likely to be involved in chemical reactions. numberanalytics.comiqce.jp The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of a molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity. numberanalytics.com

For ditellanes, MO analysis can help elucidate the nature of the Te-Te bond, including the contributions of atomic orbitals to the bonding and antibonding molecular orbitals. Analyzing the shape and energy of the HOMO and LUMO of ditellanes can provide predictions about their susceptibility to nucleophilic or electrophilic attack and their potential reaction pathways. While specific detailed MO and FMO analyses for ditellanes were not extensively detailed in the provided search results, general principles of MO and FMO theory are applicable to understanding their reactivity. Natural Bond Orbital (NBO) analysis, a related computational technique, is often used alongside MO analysis to examine bonding, charge transfer interactions, and the role of lone pairs, which can be particularly relevant for understanding the chemistry of tellurium. mdpi.comresearchgate.net

Relativistic Effects in Tellurium Chemistry and Their Computational Treatment

Relativistic effects become increasingly significant for heavier elements due to the high speeds of core electrons near the nucleus. Tellurium, being a heavy p-block element, is significantly impacted by relativistic effects, which can influence its electronic structure, bonding, and properties. acs.orgrsc.orgmdpi.comacs.orgnih.gov

These effects are particularly important for accurately calculating properties that depend on the behavior of electrons close to the nucleus, such as NMR chemical shifts and spin-spin coupling constants involving tellurium. acs.orgrsc.orgmdpi.comacs.orgnih.gov Studies have shown that relativistic corrections can constitute a substantial portion of the calculated values for these properties, in some cases reaching almost 50% for Te-C spin-spin coupling constants. nih.gov

Computational methods employed to account for relativistic effects in tellurium chemistry include the Zero Order Relativistic Approximation (ZORA) and more rigorous four-component relativistic methods (e.g., 4-component RPA and 4-component DFT). acs.orgrsc.orgnih.gov Including relativistic effects in quantum chemical calculations is crucial for achieving good agreement with experimental data for tellurium-containing molecules. acs.orgrsc.orgnih.gov The importance of scalar relativistic effects during geometry optimizations has also been investigated for calculating properties like tellurium chemical shifts. acs.org

Computational Design and Prediction of Novel this compound-Containing Architectures

Computational design involves using theoretical methods to predict and design molecules or materials with desired properties before their experimental synthesis. This field leverages quantum chemistry, machine learning, and other computational techniques to explore chemical space and identify promising new compounds. nih.govresearchgate.netrsc.orgresearchgate.netajol.info

For this compound chemistry, computational design approaches could be applied to predict the stability, electronic properties, and potential applications of novel molecules incorporating the Te-Te bond. This might involve designing new organoditellanes with specific substituents to tune their electronic or steric properties, or designing this compound-containing polymers or materials with unique characteristics.

Methods used in computational design include DFT for property prediction and electronic structure analysis, and increasingly, machine learning algorithms trained on existing chemical data to generate novel molecular structures with targeted attributes. nih.govrsc.orgresearchgate.net While the search results did not provide specific examples of the computational design of novel this compound-containing architectures, the general methodologies described for designing new energetic compounds or drug candidates using DFT and AI could be adapted to the design of novel this compound systems. nih.govrsc.org This could involve predicting the feasibility of synthesizing such compounds, their thermodynamic stability, and their potential reactivity or electronic behavior for various applications.

Machine Learning Applications in this compound Research

Computational and theoretical investigations of this compound systems are exploring the potential of machine learning techniques. While extensive detailed research findings specifically centered on machine learning applications solely for this compound systems were not widely available in the searched literature, the intersection of machine learning and tellurium chemistry, including ditellanes, is an emerging area.

One area where machine learning has been explored in relation to tellurium compounds is in the calculation of bond dissociation energies royalsocietypublishing.org. Although the specific findings for this compound were not detailed in the available snippets, this indicates that computational methods, including potentially machine learning approaches, are being applied to understand the fundamental properties of molecules containing tellurium-tellurium bonds, characteristic of the this compound structure (H-Te-Te-H) wikipedia.orgnih.gov. Substituted ditellanes, such as 1,2-DIPHENYL- this compound, represent a class of compounds within the this compound family that could benefit from such computational analyses uni-freiburg.de.

The application of machine learning in this domain could potentially accelerate the prediction of various properties for this compound systems, complementing traditional computational chemistry methods like Density Functional Theory (DFT), which are commonly used to determine molecular energies and structures mit.edu. By training algorithms on existing computational or experimental data, researchers may be able to predict properties of new or hypothetical this compound compounds more efficiently.

Reactivity and Reaction Mechanisms of Ditellane Compounds

Oxidative Addition and Reductive Elimination Pathways Involving Ditellanes

Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry, often involved in catalytic cycles. Oxidative addition involves an increase in the oxidation state and coordination number of a metal center, while reductive elimination is the reverse process. wikipedia.orglibretexts.org For transition metals, oxidative addition typically results in a decrease in the d-electron count by two. wikipedia.org This process is favored for metals that are basic or easily oxidized, often those in relatively low oxidation states. wikipedia.org Reductive elimination, conversely, is favored when the newly formed bond is strong and the groups involved are in a cis position on the metal center. wikipedia.orglibretexts.org

Ditellanes can participate in oxidative addition reactions with suitable metal centers, leading to the insertion of the metal into the Te-Te bond. This reaction increases the oxidation state of the metal and forms new metal-tellurium bonds. For instance, the reaction of dipyridyl ditellurides with certain platinum(0) complexes, such as [Pt(dppe)₂], yields oxidative addition products where the Pt center is inserted into the Te-Te bond, forming [Pt{2-Te-C₅H₃(3-R)N}₂(dppe)] derivatives. acs.org Similarly, reactions with [Pt₂(dppm)₃] can yield different platinum(II) complexes through oxidative addition of the ditelluride. acs.org These reactions highlight the ability of the Te-Te bond in ditellanes to undergo cleavage upon interaction with electron-rich metal centers, leading to oxidative addition.

Reductive elimination, the reverse of this process, would involve the extrusion of a ditellane moiety from a metal complex with the concomitant reduction of the metal center. This process is crucial for product release in catalytic cycles. wikipedia.org While the provided search results focus more on the oxidative addition of ditellanes to metal centers, the principle of microscopic reversibility suggests that reductive elimination pathways are also plausible for the formation of ditellanes from appropriate metal telluride complexes.

Ligand Substitution and Exchange Dynamics of this compound Moieties

Ligand substitution involves the replacement of one ligand by another in a coordination complex, typically without a change in the metal's oxidation state. libretexts.orglibretexts.org The dynamics of ligand exchange are influenced by factors such as the nature of the metal center, the incoming and outgoing ligands, and the solvent. libretexts.orgfiveable.me Mechanisms can range from associative (incoming ligand binds before outgoing ligand leaves) to dissociative (outgoing ligand leaves before incoming ligand binds). libretexts.orglibretexts.org

While ditellanes themselves are not typically considered ligands in the classical sense of coordinating to a separate metal center through lone pairs (though they can act as bridging ligands or undergo insertion reactions), the "this compound moiety" within a larger molecule or complex can undergo substitution or exchange processes. For example, in complexes formed by the oxidative addition of ditellanes to metal centers, the resulting telluride ligands derived from the this compound can potentially undergo ligand substitution reactions with other incoming ligands. The stability of the metal-tellurium bond and the lability of other ligands in the coordination sphere would dictate the ease and mechanism of such exchange.

Furthermore, ditellanes with coordinating substituents, such as bis(2-pyridyl)this compound, can act as precursors to metal complexes where the this compound or its fragments are incorporated. researchgate.net In these cases, the entire this compound molecule or its derived telluride ligands can be involved in complex ligand exchange dynamics around the metal center. The versatility of bis(2-pyridyl)this compound in reactions with metal salts, leading to various compounds including coordination complexes, underscores the potential for ligand exchange processes involving this compound-derived species. researchgate.net

Electrophilic and Nucleophilic Character of this compound Bonds

The Te-Te bond in ditellanes exhibits both electrophilic and nucleophilic character, depending on the reaction conditions and the nature of the attacking species. The presence of lone pairs on each tellurium atom can impart nucleophilic character, allowing them to donate electron density to electrophiles. ibchem.com Conversely, the relatively low electronegativity of tellurium compared to lighter chalcogens, and the polarizability of the Te-Te bond, can make the tellurium atoms susceptible to nucleophilic attack, thus exhibiting electrophilic character.

Electrophilic attack on ditellanes can occur at the tellurium atoms, leading to the cleavage of the Te-Te bond or the formation of adducts. For example, ditellanes can react with halogens, which are electrophilic, resulting in the formation of organotellurium halides. researchgate.net This reaction involves the electrophilic attack of the halogen on the tellurium atom.

Nucleophilic attack on ditellanes can also occur, particularly if the tellurium atoms are rendered more electron-deficient by substituents or coordination to a metal center. While direct nucleophilic attack on the Te-Te bond of a simple this compound might be less common than electrophilic attack, the tellurium atoms within a this compound or a this compound-derived species can serve as electrophilic centers in reactions with nucleophiles. The concept of electrophilic and nucleophilic addition reactions is well-established, where electrophiles are electron-deficient species and nucleophiles are electron-rich species. byjus.comwikipedia.org The Te-Te bond, with its σ and σ* orbitals, can interact with both types of species.

Radical Chemistry and Spin States in this compound Systems

Ditellanes can participate in reactions involving radical intermediates. The relatively weak Te-Te bond can undergo homolytic cleavage, generating telluryl radicals (RTe•). These radicals are highly reactive species with an unpaired electron. wikipedia.orgrsc.org Radical reactions involving ditellanes can be initiated by various means, such as thermal decomposition or photochemical irradiation.

The spin state of radical species, particularly in radical pairs, plays a significant role in their reactivity and the outcome of chemical transformations. wikipedia.orgresearchgate.net Radical pairs can exist in singlet or triplet spin states, which can interconvert. wikipedia.org This interconversion can be influenced by magnetic fields, a phenomenon studied in spin chemistry. wikipedia.org

In this compound systems, the generation of telluryl radicals opens up possibilities for radical chain reactions, coupling reactions, and other transformations characteristic of radical species. While specific detailed research findings on the spin states of this compound-derived radicals were not extensively detailed in the provided search results, the general principles of radical chemistry and spin states are applicable. The stability and reactivity of the generated telluryl radicals would be influenced by the substituents on the tellurium atom and the reaction environment. Understanding the spin chemistry involved could provide insights into controlling the pathways and products of this compound radical reactions.

Cycloaddition and Ring-Opening Reactions of this compound Rings

Cycloaddition reactions involve the concerted combination of two π-electron systems to form a cyclic molecule with new σ bonds. libretexts.orgmsu.edu Ring-opening reactions are the reverse process. libretexts.orgmsu.edu While ditellanes themselves are typically linear or have simple chain structures (R-Te-Te-R), cyclic ditellanes or compounds containing Te-Te bonds within a ring system can potentially undergo cycloaddition or ring-opening reactions.

The search results did not provide specific examples of cycloaddition or ring-opening reactions directly involving this compound rings. However, related chalcogen-containing ring systems are known to participate in such reactions. For instance, the synthesis of isoxazolines has been reported via 1,3-cycloaddition reactions involving selenium-containing compounds, followed by ring-opening. sci-hub.se By analogy, cyclic tellurium species, including those with Te-Te bonds, might exhibit similar reactivity under appropriate conditions.

The potential for cycloaddition reactions involving this compound moieties could arise if the Te-Te bond or adjacent functional groups can participate as a π-system or a component in a cyclic transition state. Ring-opening reactions could occur for strained cyclic ditellanes or when the ring system can be stabilized by fragmentation. Further research would be needed to explore the specific cycloaddition and ring-opening pathways available to cyclic this compound compounds.

Halogenation and Oxidation Reactions of Ditellanes

Ditellanes are susceptible to reactions with halogens and oxidizing agents, leading to the cleavage of the Te-Te bond or the formation of higher oxidation state tellurium species. Halogenation reactions involve the introduction of halogen atoms into a molecule. mt.comwikipedia.org For ditellanes, reaction with halogens (e.g., I₂, Br₂, Cl₂) can lead to the formation of organotellurium halides, such as RTeX (where X is a halogen) or RTeX₃. researchgate.netresearchgate.net

The reaction of ditellanes with halogens often proceeds via electrophilic attack of the halogen on the tellurium atom, as discussed in Section 5.3. For example, the halogenation of ditellurides with bulky aryl groups, such as BbtTeTeBbt (Bbt = 2,4,6-[(Me₃Si)₂CH]₃C₆H₂), with halogens like Br₂ or I₂ yields the corresponding tellurenyl halides BbtTeX. researchgate.net Further reaction with excess halogen can lead to the formation of higher valent tellurium compounds. researchgate.net

Oxidation reactions of ditellanes involve an increase in the oxidation state of the tellurium atoms. Oxidizing agents can cleave the Te-Te bond or oxidize the tellurium atoms while maintaining the Te-Te linkage in a higher oxidation state species, although the latter is less common for simple ditellanes. Reactions with oxidants like peroxides or other oxygen-transfer reagents can lead to the formation of tellurium oxides or other oxidized species. researchgate.net The oxidation of bis(pyridin-2-yl)diselane and this compound with I₂ and Br₂ has been studied, yielding compounds with tellurium in higher oxidation states. researchgate.net These reactions highlight the redox activity of the Te-Te bond and the susceptibility of ditellanes to oxidative cleavage and functionalization.

Thermodynamics and Kinetics of this compound Transformations

The thermodynamics and kinetics of chemical reactions govern their feasibility and rate. Thermodynamics determines whether a reaction is spontaneous (exergonic) based on the change in free energy (ΔG), while kinetics describes how fast a reaction proceeds, which is related to the activation energy barrier (ΔG‡). utah.edugatech.edu

For this compound transformations, the thermodynamics are influenced by the bond energies involved, particularly the relatively weak Te-Te bond, and the stability of the products formed. Reactions that result in the formation of stronger bonds (e.g., Te-C, Te-Halogen, Te-Metal) are generally thermodynamically favored. The kinetics of this compound reactions are influenced by factors such as temperature, concentration, solvent, and the presence of catalysts. The mechanism of the reaction dictates the transition state and thus the activation energy.

Coordination Chemistry and Ligand Properties of Ditellane Moieties

Ditellane as a Bridging Ligand in Polynuclear Complexes

This compound ligands can bridge multiple metal centers, forming polynuclear complexes. Bridging ligands are coordinated to more than one metal atom, creating a link between them uomustansiriyah.edu.iqyoutube.com. This bridging capability is significant in constructing complex molecular architectures and can influence metal-metal interactions youtube.com. While the concept of bridging ligands is well-established for various species like halides or cyanide uomustansiriyah.edu.iqmdpi.comwikipedia.org, this compound's role as a bridge is a specific area of interest. In polynuclear complexes, bridging ligands typically contribute the same number of electrons to the complex as they would if coordinated to a single metal atom youtube.com. The formation of polynuclear complexes can be influenced by the nature of the ligands and metal ions involved mdpi.com.

Terminal this compound Complexes with Transition Metals

This compound can also coordinate to a single metal center in a terminal fashion. In such complexes, the this compound moiety is bound to one metal atom, typically through one or both tellurium atoms or sometimes through donor atoms on substituents attached to the tellurium atoms, such as in bis(2-pyridyl)this compound (2-Py₂Te₂). researchgate.netrsc.org. Studies have reported the formation of terminal this compound complexes with various transition metals. For instance, bis(2-pyridyl)this compound has been used as a precursor to form coordination compounds with cobalt and copper salts researchgate.netrsc.org. In some cases, the coordination occurs through the nitrogen atoms of the pyridyl groups, while in others, the tellurium atom also participates in coordination rsc.org. The coordination mode (terminal vs. bridging) can significantly impact the reactivity and functional properties of the resulting complexes nih.gov.

Chelating this compound Ligand Architectures

Chelation involves a ligand binding to a metal center through multiple donor atoms, forming a stable ring structure ebsco.comlibretexts.org. This compound-based ligands can be designed to act as chelating agents by incorporating additional donor atoms within the molecule, often on the substituents attached to the tellurium atoms numberanalytics.comsolubilityofthings.com. For example, bis(2-pyridyl)this compound can act as a tridentate ligand coordinating through nitrogen and tellurium atoms researchgate.net. Chelate formation involving chalcogen atoms in this compound ligands has been observed in specific cases, often resulting in tridentate coordination researchgate.net. The stability and properties of chelating complexes are influenced by the size and nature of the chelate ring formed ebsco.com.

This compound Anion and Cationic Species in Coordination Environments

The coordination chemistry of this compound can also involve anionic or cationic this compound species. While neutral ditellanes act as ligands, reduced or oxidized forms of this compound or this compound-like fragments can also participate in coordination. Research on the coordination of anionic and cationic species in general inorganic chemistry provides context for this rsc.orgrsc.orguzh.ch. For instance, hypervalent chalcogen adducts containing a formal negative charge on a tellurium atom have been observed and stabilized within coordination complexes researchgate.net. Cationic ligands, though less common, are an emerging area of research in coordination chemistry rsc.org. The charge of the ligand can significantly affect the electronic structure and properties of the metal complex rsc.orgd-nb.info.

Electronic and Steric Influences of this compound Ligands on Metal Centers

The electronic and steric properties of ligands significantly influence the reactivity, stability, and structure of transition metal complexes numberanalytics.comsolubilityofthings.comnumberanalytics.com. This compound ligands, with their relatively large tellurium atoms and tunable organic substituents, exert distinct electronic and steric effects on the coordinated metal center. Steric hindrance around the metal center can affect the rate of ligand association numberanalytics.com. Electronic properties of the ligand and metal center also play a crucial role in influencing reaction rates and pathways numberanalytics.comsolubilityofthings.com. The electronic effects include sigma donation and pi backbonding numberanalytics.comlibretexts.org. The spatial arrangement of ligands around the metal center contributes to steric effects numberanalytics.com. Understanding these influences is key to designing metal-ditellane complexes with desired properties numberanalytics.com.

Redox Non-Innocent Behavior of this compound Ligands

Redox non-innocent ligands are those where the oxidation state is not clearly localized on either the metal or the ligand; both can participate in redox processes wikipedia.orgnih.govnih.govscripps.edu. This compound ligands, particularly those with extended pi systems or other redox-active functionalities, can exhibit redox non-innocent behavior rsc.org. This means that upon oxidation or reduction of the metal complex, the charge change may be localized partly or entirely on the this compound ligand wikipedia.orgnih.govnih.gov. This characteristic can lead to interesting electronic properties and reactivity, including potential applications in catalysis nih.govnih.gov. The ability to switch between ligand- and metal-centered redox events can be influenced by altering the charge of the compounds d-nb.info.

Synthesis and Characterization of Metal-Ditellane Complexes

The synthesis of metal-ditellane complexes typically involves the reaction of a this compound compound with a suitable metal precursor youtube.comnumberanalytics.comsolubilityofthings.comrsc.orgnumberanalytics.comdntb.gov.uaresearchgate.netufsc.br. The reaction conditions, solvent, and stoichiometry of the reactants are crucial in determining the nature of the product walshmedicalmedia.combhu.ac.in. Various synthetic approaches are employed, depending on the desired complex architecture (terminal, bridging, chelating) and the oxidation state of the metal researchgate.net. Characterization of the synthesized complexes is performed using a range of spectroscopic and analytical techniques walshmedicalmedia.combhu.ac.innih.govmdpi.com. These methods include:

X-ray Diffraction: Provides detailed solid-state structural information, including bond lengths and angles, confirming the coordination mode of the this compound ligand researchgate.netrsc.orgresearchgate.net.

NMR Spectroscopy (¹H, ¹³C, ¹²⁵Te): Useful for characterizing the complexes in solution and providing information about the electronic environment of the atoms researchgate.netwalshmedicalmedia.commdpi.com. ¹²⁵Te NMR is particularly informative for studying the tellurium atoms.

UV-Vis Spectroscopy: Can provide information about electronic transitions within the complex, which can be influenced by the metal-ligand interactions walshmedicalmedia.combhu.ac.inmdpi.com.

FT-IR Spectroscopy: Helps identify the presence of specific functional groups and can indicate how the ligand is coordinating to the metal center by observing shifts in vibrational frequencies walshmedicalmedia.combhu.ac.inmdpi.com.

Elemental Analysis: Confirms the empirical formula of the synthesized complex walshmedicalmedia.combhu.ac.in.

Electrochemical Methods (e.g., Cyclic Voltammetry): Used to study the redox properties of the complexes and can provide evidence for redox non-innocent behavior researchgate.netd-nb.info.

These techniques, often used in combination, allow for comprehensive characterization and confirmation of the structure and properties of metal-ditellane complexes nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (general)139031
Bis(2-pyridyl)this compound5417328
Ethylenediamine (en)330
EDTA6049
Carbon Monoxide (CO)281
Ammonia (B1221849) (NH₃)223
Chloride ion (Cl⁻)312
Ferrocene11057
Cobaltocene11196
Hydrazine (B178648)9088
2,2'-bipyridine6857
1,10-phenanthroline9270
Acetylacetonato ion (acac)24852

Data Table Example (Illustrative - specific data would require detailed literature extraction):

ComplexMetalLigandCoordination ModeSelected Bond Lengths (Å)
[Co(2-Py₂Te₂-κN,N′)Cl₂]Co(II)Bis(2-pyridyl)this compoundN,N'-chelationCo-N: [Data]
[Cu(2-Py₂Te₂-κN¹,Te²,N²′)Br]₂Cu(I)Bis(2-pyridyl)this compoundN,Te,N'-chelationCu-N: [Data], Cu-Te: [Data]
[Complex featuring bridging this compound][Metal]This compound derivativeBridging Te-TeM-Te: [Data], Te-Te: [Data]

Note: The data in the table above is illustrative. Populating it with specific, verified data would require detailed extraction from primary research literature.

Advanced Ditellane Derivatives and Analogues

Oligotellurane and Polytellurane Systems

Oligotellurane and polytellurane systems are primarily encountered as polytelluride anions, which have the general formula (Ten)2−. wikipedia.org These species are conceptually derived from neutral polytelluranes (H₂Teₙ), though the neutral forms are typically unstable. wikipedia.org The synthesis of polytelluride anions is generally achieved through the reduction of elemental tellurium with alkali metals. This can be done by heating the solid elements together or by dissolving tellurium in solutions of alkali metals in amine solvents. wikipedia.org

The structures of these anions are diverse and have been extensively characterized using X-ray crystallography. wikipedia.org They often form open, zig-zag chains, but cyclic structures are also known. wikipedia.org For instance, the tritelluride dianion (Te₃²⁻) has been observed in compounds like K₂Te₃ and Rb₂Te₃, featuring bent Te₃ chain segments. researchgate.net The tetratelluride(2−) anion has been identified in complexes such as (Ph₄P)₂Te₄ · 2 CH₃OH. researchgate.net More complex arrangements include the [Cr(Te₄)₃]³⁻ complex, which features tetratelluride ligands, and the spirocyclic [Zn(Te₄)₂)2−. wikipedia.org

Polytelluride AnionExample CompoundStructural Features
Te₂²⁻Rb₂Te₂Dumbbell-shaped anion. researchgate.net
Te₃²⁻K₂Te₃, Cs₂Te₃Bent Te-Te-Te chain. researchgate.net
Te₄²⁻(Ph₄P)₂Te₄ · 2 CH₃OHOpen chain, acts as a bidentate ligand. wikipedia.orgresearchgate.net
Te₅²⁻(Bu₄N)₂Te₅Open chain anion. researchgate.net
Te₇²⁻Li₂Te₇Cyclic structure with a square-planar Te center. wikipedia.org

Heteroatomic Analogues Containing Te-E Bonds (E = S, Se, N, P, O)

The chemistry of ditellane extends to heteroatomic analogues where one tellurium atom is replaced by another element (E), creating Te-E bonds. These compounds merge the properties of tellurium with those of other chalcogens, pnictogens, or oxygen.

Te-S Bonds: Thiotellurates, such as the TeS₃²⁻ anion, are known. These compounds can be synthesized through solid-state methods or by the reaction of tellurium metal with polysulfide anions. wikipedia.org Unlike polysulfides, these anions feature sulfur ligands coordinated to a central tellurium atom. wikipedia.org The synthesis of tertiary sulfide-tellurides, such as BaFeTeS, has also been achieved through solid-state reactions. nih.gov

Te-Se Bonds: Selenotellurates, which are analogous to thiotellurates, have been synthesized. wikipedia.org The chemistry of intramolecularly stabilized organotellurium compounds often involves comparing Te-N interactions with Se-N interactions, highlighting the distinct electronic properties of the two heavier chalcogens. ias.ac.in

Te-N Bonds: Heterocyclic compounds containing a Se-N bond, like Ebselen, have been widely studied, and their tellurium analogues are of significant interest. ias.ac.in The Te-N interaction is crucial in stabilizing certain reactive organotellurium species. ias.ac.in

Te-P Bonds: The reactivity of tellurium precursors with phosphine-based ligands is a key aspect of nanoparticle synthesis. Tris(dimethylamino)-phosphine telluride ((Me₂N)₃P:Te) is a notable example of a compound with a Te-P bond, which shows higher reactivity than traditional trioctylphosphine (B1581425) telluride (TOP-Te) due to the electron-donating nature of the amino groups. nih.gov

Te-O Bonds: Tellurium forms well-characterized oxides, with tellurium dioxide (TeO₂) being the most common. wikipedia.orgwikipedia.org It exists in two primary forms, the yellow orthorhombic tellurite (B1196480) (β-TeO₂) and the colorless tetragonal paratellurite (α-TeO₂). wikipedia.org The Te-O bond is also central to the -OTeF₅ structural group found in compounds like HOTeF₅ and B(OTeF₅)₃. wikipedia.org

Bond TypeExample Compound Class/SpeciesSynthesis/Observation Context
Te-SThiotellurates (e.g., TeS₃²⁻)Reaction of Te metal with polysulfide anions. wikipedia.org
Te-SeSelenotelluratesAnalogous synthesis to thiotellurates. wikipedia.org
Te-NIntramolecularly stabilized tellurium compoundsMetathesis reactions of organolithium reagents with Te(dtc)₂. ias.ac.in
Te-PPhosphine tellurides (e.g., (Me₂N)₃P:Te)Used as reactive precursors for nanomaterial synthesis. nih.gov
Te-OTellurium oxides (e.g., TeO₂)Direct reaction of elemental Te with O₂. wikipedia.org

Organothis compound Compounds and Their Unique Reactivity

Organothis compound compounds are characterized by the presence of at least one tellurium-carbon (Te-C) bond. A common class is the dialkyl ditellurides (R-Te-Te-R). Their synthesis often involves the reduction of elemental tellurium to form sodium ditelluride (Na₂Te₂), which is then reacted with an alkyl halide (RX). nih.gov This method, however, can also produce dialkyl tellurides (R-Te-R) as byproducts. nih.gov

The reactivity of organoditellanes is distinct from their lighter chalcogen analogues. The Te-C bond is polarized as Teᵟ⁺-Cᵟ⁻, a consequence of tellurium's low electronegativity (2.1) compared to carbon (2.5). e-bookshelf.de This polarization makes the carbon atom susceptible to nucleophilic attack and the tellurium atom electrophilic.

A key reaction is the cross-coupling of diaryl ditellurides with aryl boronic acids, catalyzed by silver nitrate (B79036) (AgNO₃), to produce unsymmetrical diaryl tellurides. rsc.org This methodology is notable for its efficiency and broad substrate scope. rsc.org Organotellurium compounds, including ditellurides, are also used in various organic synthesis reactions, such as reductions of carbonyl compounds and ring-closure reactions. utexas.edu

Inorganic this compound Salts and Clusters

Inorganic this compound chemistry is dominated by metal tellurides and polytellurides, which often form complex salts and clusters. wikipedia.org These compounds are typically synthesized by the direct reaction of tellurium with other metals, often at high temperatures. wikipedia.org The reduction of elemental tellurium by alkali metals in solvents like liquid ammonia (B1221849) can produce soluble polytelluride salts. wikipedia.orgresearchgate.net

Many of these compounds can be understood using the Zintl-Klemm concept, where electrons from the more electropositive metal are formally transferred to the more electronegative tellurium. researchgate.net This results in the formation of tellurium anions (Zintl anions) that are often isostructural with isoelectronic elements. researchgate.net For example, in Rb₂Te₂, tellurium atoms form [Te₂]²⁻ dumbbells. researchgate.net

The structural diversity is significant, ranging from simple tellurides like zinc telluride (ZnTe) to complex polytelluride anions that act as ligands in coordination complexes. wikipedia.orgwikipedia.org For example, rare-earth metal polychalcogenides with the formula RETe₂₋δ exhibit layered structures with alternating [RETe] and planar [Te] layers, which can contain ordered vacancies and larger anionic fragments. iucr.org

This compound-Containing Polymers and Extended Networks

The incorporation of tellurium, and specifically this compound or tellurophene (B1218086) units, into polymer backbones leads to materials with unique and promising properties. xuslab.comrsc.org These polymers are often synthesized through polycondensation reactions or other standard polymerization techniques adapted for organotellurium precursors. oup.com

A defining characteristic of tellurium-containing polymers is their red-shifted optical absorption compared to their sulfur and selenium analogues. acs.org This is a direct result of a decreased HOMO-LUMO gap, making these materials highly interesting for optoelectronic applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.orgxuslab.com For example, the absorption maximum of a polytellurophene can be significantly shifted into the near-infrared region, allowing for more efficient harvesting of the solar spectrum. acs.org

Beyond their optical properties, strong intermolecular Te-Te interactions can facilitate enhanced interchain electronic coupling, which is beneficial for charge transport. acs.org The relatively large size and high polarizability of the tellurium atom also impart properties like a high dielectric constant. acs.org These materials can also exhibit redox-responsiveness and unique coordination abilities, opening avenues for their use in biomaterials and sensors. xuslab.comxuslab.comresearchgate.net

Polymer TypeKey PropertyPotential Application
PolytellurophenesNarrow band gap, red-shifted absorption. acs.orgOrganic photovoltaics (OPVs), OFETs. acs.orgxuslab.com
Tellurium-containing block copolymersRedox and coordination responsiveness. xuslab.comresearchgate.netBiomaterials, responsive drug delivery. xuslab.comresearchgate.net
Poly(1,3-DMB-co-Te)High refractive index (1.769). oup.comOptical materials, coatings. oup.com

Zwitterionic this compound Derivatives

Zwitterionic this compound derivatives are a specialized class of compounds that contain both a positive and a negative formal charge within the same molecule, with at least one charge associated with a tellurium center. The synthesis of such complexes often relies on the strategic use of ligands that can stabilize this charge separation. researchgate.net

For instance, bidentate Schiff base ligands can coordinate to a tellurium(IV) center through atoms like oxygen and nitrogen. researchgate.net This coordination can lead to the formation of hexa-coordinated tellurium(IV) complexes. researchgate.net In these structures, intramolecular coordination plays a critical role. An internal Lewis base moiety (like an amine) donates electron density to the electrophilic tellurium center, creating a dative bond. This interaction can be strong enough to induce a zwitterionic state, where the tellurium atom bears a formal positive charge and another part of the molecule holds a negative charge. These intramolecular Te···N interactions are crucial for the stability and isolation of these novel compounds. ias.ac.in

Applications in Materials Science and Catalysis

Precursors for Tellurium-Based Semiconductor Materials

While organotellurium compounds, in a broader sense, are utilized as precursors for the synthesis of tellurium-based semiconductor materials, specific and detailed research focusing exclusively on the use of ditellane for this purpose is not extensively documented in publicly available literature. The general principle involves the thermal or chemical decomposition of the organotellurium precursor to deposit thin films or form nanocrystals of metal tellurides, which are key components in various semiconductor devices. The reactivity of the Te-Te bond in this compound suggests its potential as a precursor, but comprehensive studies detailing its application in this area are limited.

Role in Nanomaterial Synthesis and Functionalization

Catalytic Applications in Organic Transformations

Organotellurium compounds have been investigated for their catalytic activity in a variety of organic transformations. These compounds can participate in redox cycles, making them suitable for catalytic applications.

In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound complexes have shown promise. For instance, palladium complexes incorporating organotellurium ligands have been developed. These complexes can act as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the tellurium ligand can influence the catalytic activity and stability of the metal center. However, specific studies detailing the catalytic performance of a wide range of this compound complexes in various homogeneous organic transformations are limited.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which simplifies catalyst separation and recycling. Organotellurium compounds have been immobilized on solid supports, such as graphene oxide, to create heterogeneous catalysts. For example, a graphene oxide surface modified with an organotellurium ligand has been used to immobilize palladium nanoparticles. nih.gov This heterogeneous catalyst has demonstrated high efficiency and reusability in Suzuki-Miyaura and C-O cross-coupling reactions. nih.gov The tellurium donor sites on the support material play a crucial role in stabilizing the palladium nanoparticles and facilitating the catalytic process. nih.gov While this demonstrates the potential of incorporating tellurium-based structures in heterogeneous catalysts, specific research on catalysts derived directly from this compound is not extensively detailed.

A notable application of this compound is in the field of photocatalysis. Bis(2-pyridyl)this compound has been used as a precursor to form coordination complexes with transition metals like cobalt and copper. researchgate.net These complexes, when immobilized on a semiconductor support such as titanium dioxide (TiO₂), can act as photosensitizers. researchgate.net In a study, cobalt complexes derived from bis(2-pyridyl)this compound were found to enhance the photocatalytic production of hydrogen from water splitting when supported on TiO₂. researchgate.net The this compound-derived complexes absorb light and promote the generation of charge carriers in the semiconductor, thereby increasing the efficiency of the photocatalytic process. researchgate.net

Table 1: Photocatalytic Hydrogen Production with this compound-Derived Catalysts

PhotocatalystHydrogen Production (μmol/g)Enhancement Factor vs. Pure TiO₂
Pure TiO₂~3001x
TiO₂ with Cobalt Complex 1> Pure TiO₂>1x
TiO₂ with Cobalt Complex 2> Pure TiO₂>1x

Note: This table is illustrative and based on the qualitative findings that the this compound-derived cobalt complexes enhanced hydrogen production compared to pure TiO₂.

This compound as a Component in Advanced Electronic and Optoelectronic Devices

The potential use of tellurium-containing materials in electronic and optoelectronic devices is well-established, owing to their unique semiconductor properties. hocityu.com Tellurophene-containing polymers, for example, have been investigated for their optoelectronic applications. However, specific research and detailed findings on the direct incorporation of the this compound compound as a functional component in advanced electronic and optoelectronic devices are not widely available in the current literature. While the properties of tellurium suggest potential applications, dedicated studies on this compound in this context are yet to be broadly reported.

Thermoelectric Materials Development Utilizing this compound Building Blocks

Research in this area primarily focuses on leveraging diorganoditellurides as precursors for the synthesis of telluride-based nanomaterials, such as nanowires and nanofibers. These nanostructures are theoretically predicted to exhibit superior thermoelectric properties compared to their bulk counterparts due to quantum confinement effects and increased phonon scattering at interfaces, which can lead to a higher figure of merit (ZT).

A notable example involves the use of diphenyl ditelluride (DPDT) as a precursor for the synthesis of silver-telluride (Ag-Te) nanofibers. unl.ptchemrxiv.orgresearchgate.net The synthesis is typically carried out at room temperature by reacting diphenyl ditelluride with a silver salt in a suitable solvent. unl.pt This method allows for the formation of one-dimensional nanostructures that could potentially be incorporated into thermoelectric devices.

However, a significant challenge remains in optimizing the electrical properties of materials derived from these precursors. For instance, the silver-telluride nanofibers synthesized from diphenyl ditelluride have been reported to be strongly insulating at room temperature. unl.pt High electrical conductivity is a crucial requirement for efficient thermoelectric materials, and therefore, further research and material processing, such as doping or annealing, would be necessary to enhance their performance.

The primary advantage of using diorganoditelluride building blocks lies in the ability to create complex telluride nanostructures that are difficult to achieve through traditional high-temperature, melt-based methods. rsc.org Solution-phase synthesis allows for greater control over the size, shape, and composition of the resulting nanomaterials, which are critical parameters for tuning their thermoelectric properties. ub.edu

While the direct application of this compound-derived materials in high-performance thermoelectric devices is still an area of active research, the use of diorganoditellurides as precursors for thermoelectric nanomaterials represents a promising avenue for future developments. The table below summarizes the current state of research on telluride-based thermoelectric materials synthesized from various precursors, highlighting the ongoing efforts to improve their thermoelectric figure of merit.

Table 1: Thermoelectric Properties of Selected Telluride-Based Materials

Material CompositionSynthesis MethodSeebeck Coefficient (μV/K)Electrical Conductivity (S/cm)Thermal Conductivity (W/(m·K))Figure of Merit (ZT)Reference
Ag₂Te NanoparticlesHydrothermal-19670.531.37 at 373 K sciopen.com
Te Thin FilmRF Sputtering138--- nih.gov
Ag₂Te Thin FilmsHydrothermal---- asianpubs.org
p-type (Bi,Sb)₂Te₃Mechanochemical--->1.0 nih.gov
Bi₂Te₃ and its alloysVarious--->1.0 nih.gov

Future Research Trajectories in Ditellane Chemistry

Exploration of Novel and Greener Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to ditellanes is a paramount objective for future research. Traditional methods often rely on harsh reagents and produce significant waste. The future of ditellane synthesis will gravitate towards greener alternatives that prioritize sustainability.

Key research directions will include:

Metal-Free Synthesis : Exploring novel metal-free conditions for the synthesis of diaryl diselenides and ditellurides is a promising avenue. researchgate.net These methods aim to reduce metal contamination in the final products and minimize the environmental impact associated with metal catalysts.

Eco-Friendly Procedures : The development of simple, eco-friendly, and convenient procedures for this compound synthesis is crucial. researchgate.net This includes the use of readily available and less toxic starting materials, as well as milder reaction conditions. For example, methods utilizing aryl boronic acids and selenium dioxide in the presence of iodine under simple conditions are being explored. researchgate.net

Catalytic Systems : The use of reusable catalysts, such as graphene oxide-based nano-Fe3O4, for the efficient synthesis of diselenides and ditellurides is a significant step towards greener chemistry. researchgate.net These magnetic heterogeneous catalysts can be easily recovered and reused multiple times without a significant loss of catalytic activity. researchgate.net Another promising approach is the use of polyoxomolybdate-based copper catalysts, which have demonstrated high efficiency at low catalyst loadings for the synthesis of diselenides and ditellurides from organic iodides and elemental tellurium. rsc.org

Alternative Solvents and Energy Sources : Future methodologies will likely explore the use of greener solvents, such as water or ionic liquids, and alternative energy sources like microwave irradiation or ultrasonication to reduce reaction times and energy consumption. chemistryjournals.netnih.gov

A comparative overview of traditional versus emerging greener synthetic strategies is presented in the table below.

FeatureTraditional Synthetic MethodsEmerging Greener Methodologies
Catalysts Often require stoichiometric amounts of harsh reagents.Employs reusable heterogeneous catalysts or metal-free conditions. researchgate.net
Solvents Typically involves volatile and toxic organic solvents.Utilizes environmentally benign solvents like water or ionic liquids. chemistryjournals.net
Reagents May use hazardous and sensitive organometallic reagents.Focuses on readily available and less toxic starting materials. researchgate.net
Waste Generation Can produce significant amounts of byproducts and waste.Aims for higher atom economy and reduced waste streams. chemistryjournals.net
Energy Consumption Often requires prolonged heating under harsh conditions.Explores energy-efficient methods like microwave or ultrasound irradiation. nih.gov

Development of Advanced In-Situ Spectroscopic Probes for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics in this compound chemistry necessitates the development and application of advanced in-situ spectroscopic techniques. These tools allow for real-time monitoring of reacting species without the need for sample extraction, providing a more accurate picture of the reaction progress.

Future research in this area will focus on:

Operando Spectroscopy : Techniques such as operando X-ray absorption (XAS) and in-situ Raman spectroscopy are powerful tools for elucidating the structure-activity relationships of catalysts in real-time. nih.gov Applying these methods to this compound reactions can provide valuable insights into the dynamic changes of the tellurium center and the Te-Te bond during a chemical transformation.

NMR Spectroscopy : While ¹²⁵Te NMR is a valuable tool for characterizing organotellurium compounds, its application in in-situ reaction monitoring is an area ripe for exploration. rsc.org Developing robust in-situ ¹²⁵Te NMR methodologies would provide detailed information about the electronic environment of the tellurium atoms as the reaction proceeds.

FTIR and UV-Vis Spectroscopy : In-situ Fourier-transform infrared (FTIR) and UV-Visible spectroscopy can be employed to track the formation and consumption of reactants, intermediates, and products in real-time, offering kinetic and mechanistic data. rsc.orgacs.org

The table below summarizes the potential applications of various in-situ spectroscopic techniques in this compound chemistry.

Spectroscopic TechniqueInformation ProvidedPotential Application in this compound Chemistry
Operando Raman Spectroscopy Vibrational modes of molecules, identification of transient species.Monitoring the cleavage and formation of the Te-Te bond in real-time. nih.govresearchgate.netresearchgate.netacs.org
In-situ X-ray Absorption Spectroscopy (XAS) Oxidation state and coordination environment of the tellurium atom.Tracking changes in the electronic structure of tellurium during catalytic cycles. nih.gov
In-situ ¹²⁵Te NMR Spectroscopy Electronic environment and connectivity of tellurium atoms.Identifying and characterizing reaction intermediates in solution. rsc.org
In-situ FTIR Spectroscopy Functional group transformations.Monitoring the conversion of starting materials to this compound products. rsc.org
In-situ UV-Vis Spectroscopy Electronic transitions, concentration of chromophoric species.Quantifying reaction kinetics and studying charge-transfer complexes. rsc.org

Integration of Artificial Intelligence and Machine Learning for this compound Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new this compound compounds with tailored properties. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the research and development process.

Future applications of AI and ML in this compound chemistry include:

Property Prediction : ML models can be trained to predict the physicochemical properties of ditellanes, such as their electronic, optical, and toxicological profiles, based on their molecular structure. ucdavis.eduniilmuniversity.ac.inaip.orgacs.org This will enable the in-silico screening of large virtual libraries of this compound compounds to identify promising candidates for specific applications.

Generative Models for Molecular Design : Generative AI models can be employed to design novel this compound structures with desired properties. By learning from existing chemical data, these models can propose new molecules that are likely to exhibit specific functionalities.

Synthesis Planning : AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to novel this compound targets. These tools can analyze the target molecule and suggest a sequence of reactions to synthesize it from commercially available starting materials.

Data-Driven Mechanistic Insights : By analyzing large datasets from high-throughput experiments and computational studies, ML algorithms can help to uncover complex relationships in reaction mechanisms and identify key factors that influence reactivity and selectivity.

StepDescriptionAI/ML Tools
1. Data Curation Collection and organization of experimental and computational data on known this compound compounds.Data mining and database management tools.
2. Feature Engineering Conversion of molecular structures into numerical descriptors that can be used by ML models.Molecular descriptor calculation software.
3. Model Training Training of ML models on the curated dataset to learn the relationship between molecular structure and properties.Supervised and unsupervised learning algorithms. ucdavis.edu
4. Virtual Screening Use of the trained models to predict the properties of a large virtual library of candidate this compound molecules.Predictive modeling and QSAR/QSPR analysis. acs.org
5. Generative Design Generation of novel this compound structures with optimized properties using generative AI models.Generative adversarial networks (GANs) and variational autoencoders (VAEs).
6. Synthesis Prediction Prediction of viable synthetic routes for the most promising candidate molecules.Retrosynthesis prediction software.
7. Experimental Validation Synthesis and experimental testing of the top-ranked candidates to validate the in-silico predictions.Laboratory synthesis and characterization.

Designing this compound-Based Functional Materials with Tailored Properties

The unique electronic and structural properties of the this compound moiety make it an attractive building block for the design of novel functional materials. Future research will focus on creating materials with precisely controlled properties for a range of applications.

Key areas of development include:

Thermoelectric Materials : Tellurium is a key element in thermoelectric materials due to its high Seebeck coefficient and low thermal conductivity. rsc.orgaps.orgresearchgate.netacs.orgresearchgate.net Integrating this compound units into polymer backbones is a promising strategy for developing flexible and efficient thermoelectric generators. rsc.org The ability to tune the electronic properties of the this compound through organic substituents offers a pathway to optimize the thermoelectric performance.

Conducting Polymers : The incorporation of the Te-Te bond into conjugated polymer systems could lead to new classes of conducting materials with interesting redox and electronic properties. The reversible redox chemistry of the this compound unit could be exploited in applications such as electrochromic devices and sensors.

Supramolecular Assemblies : The directional interactions involving the tellurium atoms in ditellanes can be harnessed to construct well-defined supramolecular structures. These assemblies could find applications in molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli.

The table below highlights potential functional materials based on ditellanes and their target applications.

Material ClassKey FeaturesPotential Applications
This compound-Containing Polymers Tunable electronic properties, flexibility.Thermoelectrics, organic electronics, sensors. rsc.org
Supramolecular Cages and Frameworks Defined cavities and pores, host-guest chemistry.Molecular recognition, catalysis, gas storage.
Redox-Active Materials Reversible oxidation-reduction of the Te-Te bond.Electrochromic devices, redox switches, battery materials.
Chiroptical Materials Chirality introduced through organic scaffolds.Circularly polarized luminescence, asymmetric catalysis.

Deeper Understanding of Relativistic Effects on this compound Electronic Structure and Reactivity

As a heavy element, tellurium is subject to significant relativistic effects that influence its electronic structure and chemical behavior. A deeper theoretical and experimental understanding of these effects is crucial for accurately predicting and controlling the properties of ditellanes.

Future research in this area will involve:

Advanced Computational Studies : The use of high-level quantum chemical calculations that explicitly include relativistic effects is essential for accurately modeling the electronic structure, bonding, and reactivity of ditellanes. rsc.orgresearchgate.netarxiv.orgsemanticscholar.org These calculations can provide insights into properties such as bond lengths, bond dissociation energies, and reaction barriers.

Spin-Orbit Coupling : Investigating the role of spin-orbit coupling in determining the photophysical properties and reactivity of ditellanes is a key research direction. arxiv.orgarxiv.org Spin-orbit coupling can influence intersystem crossing rates and open up new reaction pathways.

Correlation with Spectroscopic Data : Theoretical predictions of properties influenced by relativistic effects, such as NMR chemical shifts and spin-spin coupling constants, need to be rigorously benchmarked against experimental data. rsc.org This will help to refine theoretical models and provide a more accurate interpretation of experimental observations.

The impact of relativistic effects on the properties of heavy elements like tellurium is summarized in the table below.

PropertyRelativistic EffectConsequence for this compound Chemistry
Electron Orbitals Contraction and stabilization of s and p orbitals; expansion and destabilization of d and f orbitals.Alters bond lengths, bond angles, and coordination geometries. mudring.org
Bond Strengths Can lead to either strengthening or weakening of chemical bonds.Influences the reactivity and stability of the Te-Te bond.
Redox Potentials Modifies the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO).Affects the ease of oxidation and reduction of the this compound moiety.
Spectroscopic Properties Significant contributions to NMR chemical shifts and spin-spin coupling constants.Essential for the accurate interpretation of spectroscopic data. rsc.org
Spin-Orbit Coupling Becomes more pronounced with increasing atomic number.Influences photophysical properties and can enable formally spin-forbidden reactions. arxiv.orgarxiv.orgresearchgate.net

Unraveling Complex this compound-Mediated Reaction Mechanisms

A thorough understanding of the mechanisms of reactions involving ditellanes is fundamental to controlling their reactivity and developing new synthetic applications. Future research will employ a combination of experimental and computational techniques to elucidate the intricate details of these reaction pathways.

Key research trajectories include:

Identification of Reactive Intermediates : The use of advanced spectroscopic techniques, such as low-temperature NMR and transient absorption spectroscopy, will be crucial for detecting and characterizing short-lived intermediates in this compound-mediated reactions.

Kinetic Studies : Detailed kinetic analyses of key reaction steps will provide quantitative information about reaction rates and activation parameters, helping to distinguish between different possible mechanisms.

Computational Modeling : Density Functional Theory (DFT) and other computational methods will be used to map out potential energy surfaces for reactions involving ditellanes. ekb.eg These calculations can help to identify transition states, predict reaction pathways, and rationalize experimental observations.

Isotope Labeling Studies : The use of isotopic labeling can provide definitive evidence for bond-breaking and bond-forming events in complex reaction sequences.

A general approach to mechanistic investigation in this compound chemistry is outlined below.

StepTechnique(s)Information Gained
1. Preliminary Studies Product analysis (GC-MS, NMR), reaction profiling.Identification of major and minor products, preliminary kinetic information.
2. Intermediate Trapping Use of chemical trapping agents, spectroscopic detection at low temperatures.Evidence for the existence of transient intermediates.
3. Kinetic Analysis In-situ reaction monitoring (NMR, UV-Vis), determination of rate laws.Quantitative data on reaction rates and dependence on reactant concentrations.
4. Isotopic Labeling Synthesis and reaction of isotopically labeled substrates.Insights into bond cleavage and formation pathways.
5. Computational Modeling DFT calculations of reaction pathways and transition states.Theoretical support for proposed mechanisms, prediction of intermediates. ekb.eg
6. Spectroscopic Characterization X-ray crystallography of stable intermediates or model compounds.Definitive structural information. researchgate.net

Expanding the Scope of this compound Ligand Design for Specialized Catalytic Cycles

This compound-based ligands have the potential to play a significant role in catalysis due to the unique electronic properties of the tellurium atom. Future research will focus on the rational design of novel this compound ligands for a wide range of catalytic applications.

Key areas for future development include:

Chiral this compound Ligands : The synthesis of enantiomerically pure this compound ligands is a major goal for their application in asymmetric catalysis. nih.govmdpi.comnih.govresearchgate.netresearchgate.net These ligands could be used to induce chirality in a variety of chemical transformations.

Redox-Active Ligands : The ability of the this compound moiety to undergo reversible redox processes makes it an attractive component for redox-active ligands. rsc.orgnih.govresearchgate.netresearchgate.netnsf.gov These ligands can participate in catalytic cycles by acting as electron reservoirs, enabling multi-electron transformations at the metal center.

Pincer and Multidentate Ligands : The incorporation of the this compound unit into pincer-type or other multidentate ligand frameworks can lead to highly stable and reactive metal complexes. The strong sigma-donating and weak pi-accepting properties of the tellurium atoms can be used to fine-tune the electronic properties of the metal center.

Catalyst Screening and Optimization : High-throughput screening methods, in combination with computational modeling, will be used to rapidly evaluate the performance of new this compound-based catalysts for a variety of reactions.

The table below summarizes different classes of this compound-based ligands and their potential catalytic applications.

Ligand ClassDesign PrinciplePotential Catalytic Applications
Chiral Ditellanes Introduction of stereogenic centers in the organic backbone.Asymmetric hydrogenation, allylic alkylation, C-H activation. nih.govnih.gov
Redox-Active Ditellanes Exploiting the Te(II)/Te(IV) redox couple of the Te-Te bond.Multi-electron redox catalysis, small molecule activation. rsc.orgnih.govresearchgate.netresearchgate.net
This compound Pincer Ligands Rigid tridentate coordination to a metal center.Dehydrogenation reactions, C-H functionalization, polymerization.
Hybrid this compound Ligands Combination of tellurium donor atoms with other donor atoms (e.g., N, P, O).Cross-coupling reactions, hydroformylation, oxidation catalysis.

Q & A

Basic Question: What are the standard protocols for synthesizing and characterizing ditellane (H₂Te₂) in laboratory settings?

Methodological Answer:
Synthesizing this compound requires precise control of tellurium and hydrogen precursors under inert conditions due to its sensitivity to oxidation and moisture. A typical protocol involves:

  • Reaction Setup : Use a Schlenk line or glovebox to handle air-sensitive reagents. Combine tellurium powder with hydrogen gas (H₂) at elevated temperatures (150–200°C) in a sealed reactor .
  • Characterization : Confirm purity via Raman spectroscopy (Te-Te stretching vibrations at ~250 cm⁻¹) and mass spectrometry (m/z 257.22 for H₂Te₂). Elemental analysis (Te:H ratio) and X-ray diffraction (for crystalline samples) are critical for structural validation .
  • Safety : Use corrosion-resistant reactors (e.g., quartz or Teflon-lined) to avoid side reactions with metallic surfaces .

Basic Question: How can researchers ensure reproducibility in this compound synthesis experiments?

Methodological Answer:
Reproducibility hinges on:

  • Detailed Documentation : Record exact molar ratios, temperature ramps, and gas flow rates. Use standardized equipment (e.g., calibrated mass flow controllers for H₂) .
  • Batch Consistency : Pre-dry tellurium precursors at 100°C for 24 hours to eliminate moisture.
  • Cross-Lab Validation : Share protocols with collaborators to verify results. Publish raw data (e.g., XRD patterns, NMR spectra) in supplementary materials for peer review .

Advanced Question: What computational methods are suitable for predicting this compound’s electronic structure and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometries using hybrid functionals (e.g., B3LYP) with relativistic corrections for heavy atoms like Te. Basis sets such as LANL2DZ are recommended .
  • Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with analogous chalcogenides (e.g., H₂S₂, H₂Se₂) to identify trends .
  • Validation : Cross-check computational results with experimental spectroscopic data (e.g., UV-Vis absorption bands) .

Advanced Question: How can conflicting data on this compound’s thermal stability be resolved?

Methodological Answer:
Contradictory thermal decomposition reports (e.g., varying onset temperatures) may arise from:

  • Impurity Effects : Conduct thermogravimetric analysis (TGA) under ultra-high-purity argon to isolate decomposition pathways. Compare with samples spiked with known contaminants (e.g., O₂, H₂O) .
  • Kinetic Modeling : Apply the Kissinger method to decomposition DSC data to differentiate intrinsic stability from experimental artifacts .
  • Collaborative Studies : Replicate experiments across multiple labs using harmonized protocols to isolate variables .

Advanced Question: What strategies can identify this compound’s role in catalytic or material science applications?

Methodological Answer:

  • Comparative Studies : Test this compound’s catalytic efficiency in hydrogenation or redox reactions against H₂Se₂ and H₂S₂. Monitor turnover frequencies (TOF) and activation barriers .
  • Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to study Te-Te bond cleavage on catalyst supports (e.g., Au nanoparticles).
  • In Situ Characterization : Employ synchrotron-based XAFS to track structural changes during reactions .

Basic Question: What spectroscopic techniques are most effective for analyzing this compound in solution versus solid state?

Methodological Answer:

  • Solution Phase : Use NMR spectroscopy (¹²⁵Te NMR, δ ~500–600 ppm) in deuterated solvents (e.g., D₂O-free toluene). Note: Te’s quadrupolar moment may broaden peaks .
  • Solid State : Raman spectroscopy and infrared (IR) are preferred to avoid solvent interference. Pair with powder XRD to correlate vibrational modes with crystal structure .

Advanced Question: How can researchers address the scarcity of literature on this compound’s biological or environmental interactions?

Methodological Answer:

  • Toxicity Screening : Conduct in vitro assays (e.g., cell viability tests) using controlled H₂Te₂ exposure. Compare with H₂Se₂ to assess chalcogen-specific effects .
  • Environmental Sampling : Develop HPLC-ICP-MS methods to detect trace H₂Te₂ in water/soil. Validate with spiked recovery experiments .
  • Interdisciplinary Collaboration : Partner with ecotoxicology labs to design longitudinal studies on Te speciation .

Tables for Quick Reference

Property Value/Technique Reference
Molar Mass257.22 g·mol⁻¹
Te-Te Bond Length~2.75 Å (XRD)
Key Spectral PeaksRaman: 250 cm⁻¹; ¹²⁵Te NMR: ~550 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.